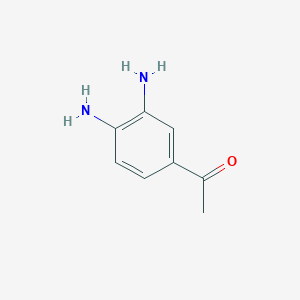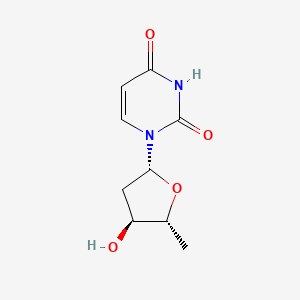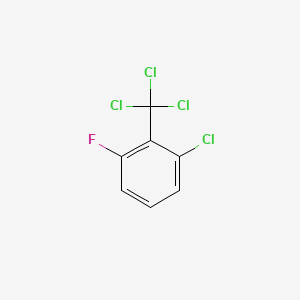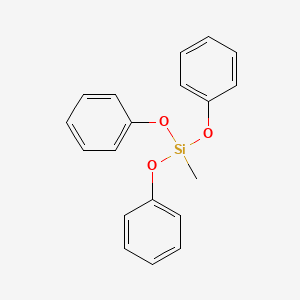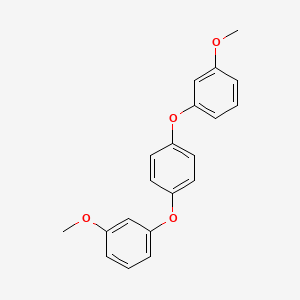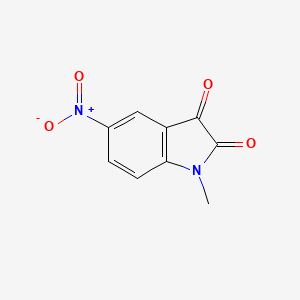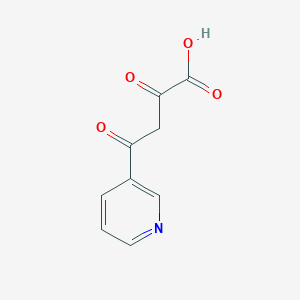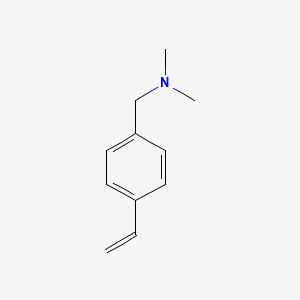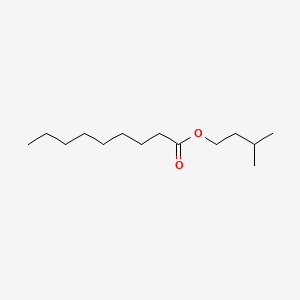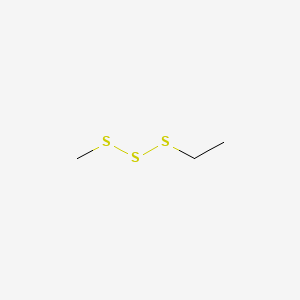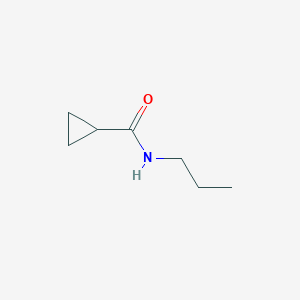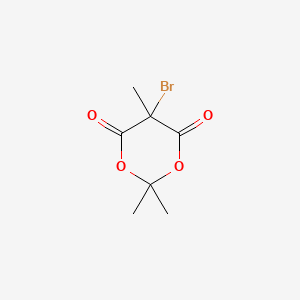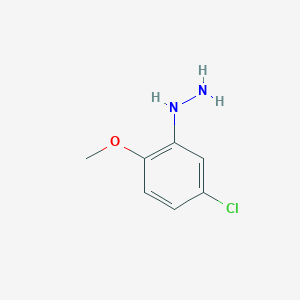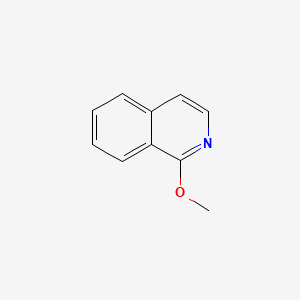
Isoquinoline, 1-methoxy-
Descripción general
Descripción
“Isoquinoline, 1-methoxy-” is a chemical compound with the formula C10H9NO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in recent years. Various methods have been developed, including palladium-catalyzed coupling, copper-catalyzed tandem reactions, and one-pot synthesis involving condensation of aryl ketones and hydroxylamine .
Molecular Structure Analysis
The molecular structure of “Isoquinoline, 1-methoxy-” consists of a benzene ring fused to a pyridine ring . The molecular weight is 159.1846 .
Chemical Reactions Analysis
Isoquinoline derivatives can be synthesized through various reactions. Some of these include palladium-catalyzed coupling, copper-catalyzed tandem reactions, and one-pot synthesis involving condensation of aryl ketones and hydroxylamine .
Physical And Chemical Properties Analysis
Isoquinoline is a colorless liquid at room temperature, with a somewhat unpleasant odor. It is classified as a weak base . The specific physical and chemical properties of “Isoquinoline, 1-methoxy-” are not detailed in the retrieved sources.
Aplicaciones Científicas De Investigación
Marine Sponge-Derived Alkaloids
Research has identified new isoquinoline alkaloids from marine sponges, highlighting their potential in anticancer therapies. For instance, isoquinoline alkaloids isolated from the marine sponge Haliclona species exhibited cytotoxic properties against melanoma and ovarian human tumor cell lines, suggesting their potential application in cancer treatment (Rashid et al., 2001).
Antimicrobial and Antifungal Activities
Isoquinoline alkaloids from Litsea cubeba have demonstrated antimicrobial and antifungal activities, offering a basis for developing new antimicrobial agents. Compounds isolated showed activity against Staphylococcus aureus and several fungi, indicating their relevance in addressing microbial resistance (Zhang et al., 2012).
Synthetic Methodologies
Advancements in synthetic methodologies for isoquinoline derivatives have been made, including the development of a facile synthesis approach using copper or iron catalysts. These methods provide a basis for the efficient synthesis of functionalized isoquinoline compounds, expanding their potential applications in drug development and material science (Ghobrial et al., 2011).
Endophytic Fungus-Derived Alkaloids
New isoquinolone alkaloids from an endophytic fungus of Nerium indicum have been explored for their antibacterial and antifungal properties. These compounds highlight the potential of isoquinoline derivatives in developing new antifungal and antibacterial agents (Ma et al., 2017).
Catalysis and Organic Synthesis
Isoquinoline derivatives have been synthesized through innovative catalytic processes, emphasizing their utility in organic synthesis and the development of novel catalytic methods. These studies underline the versatility of isoquinoline compounds in facilitating chemical transformations (Zhou et al., 2019).
Cytotoxic Evaluation for Cancer Therapy
Synthesis and evaluation of isoquinoline derivatives for their cytotoxic activities have provided insights into their potential as anticancer agents. Some derivatives have shown promising activity against various cancer cell lines, suggesting their therapeutic potential in oncology (Delgado et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
1-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWHVAFMAIDVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178401 | |
| Record name | Isoquinoline, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline, 1-methoxy- | |
CAS RN |
23724-93-8 | |
| Record name | 1-Methoxyisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023724938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline, 1-methoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHOXYISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9JM4DZ962 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




